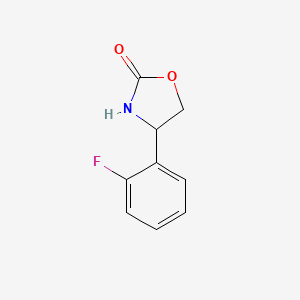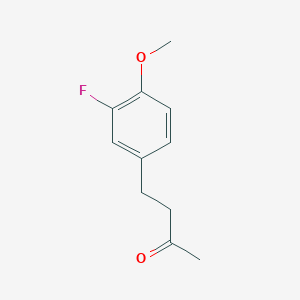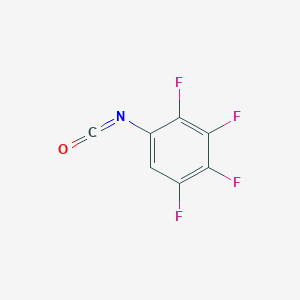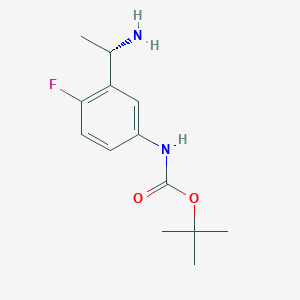
3-Methyl-1-(p-tolylthio)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(p-tolylthio)butan-2-one: is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a methyl group, a p-tolylthio group, and a butan-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(p-tolylthio)butan-2-one typically involves the reaction of p-tolylthiol with a suitable precursor such as 3-methyl-2-butanone. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of catalysts, temperature control, and purification techniques to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-1-(p-tolylthio)butan-2-one can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the p-tolylthio group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the p-tolylthio group.
Scientific Research Applications
Chemistry: 3-Methyl-1-(p-tolylthio)butan-2-one is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and other biomedical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(p-tolylthio)butan-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Methyl-1-(p-tolylthio)butan-2-ol: A reduced form of the compound with an alcohol group.
3-Methyl-1-(p-tolylthio)butan-2-sulfone: An oxidized form with a sulfone group.
Uniqueness: 3-Methyl-1-(p-tolylthio)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for various synthetic and industrial applications.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C12H16OS/c1-9(2)12(13)8-14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
GAWXPSVQWCKHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)

![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)


